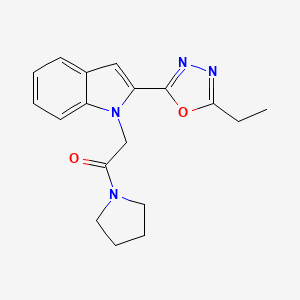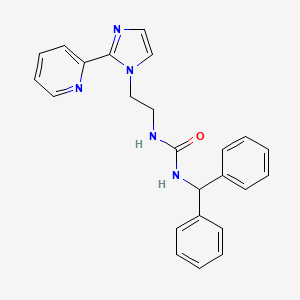
2Abz-Acp-Ala-Phe(4-NO2)-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide compound It is composed of several amino acids, including 2-aminobenzoyl (2Abz), 6-aminohexanoic acid (Acp), alanine (Ala), 4-nitrophenylalanine (Phe(4-NO2)), and leucine (Leu)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-Acp-Ala-Phe(4-NO2)-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, 4-nitrophenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, 6-aminohexanoic acid, and 2-aminobenzoyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides.
Chemical Reactions Analysis
Types of Reactions
2Abz-Acp-Ala-Phe(4-NO2)-Leu can undergo various chemical reactions, including:
Oxidation: The nitro group on 4-nitrophenylalanine can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-aminophenylalanine-containing peptides.
Reduction: Individual amino acids or shorter peptide fragments.
Substitution: Modified peptides with substituted amino groups.
Scientific Research Applications
2Abz-Acp-Ala-Phe(4-NO2)-Leu has several scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification.
Industry: Employed in the production of peptide-based materials and products.
Mechanism of Action
The mechanism of action of 2Abz-Acp-Ala-Phe(4-NO2)-Leu involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for proteases, which cleave the peptide bonds and release the individual amino acids. The presence of the nitro group on 4-nitrophenylalanine can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2Abz-Acp-Ala-Phe(4-NO2)-Leu can be compared to other synthetic peptides with similar structures and properties. Some similar compounds include:
2Abz-Acp-Ala-Phe-Leu: Lacks the nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-NH2)-Leu: Contains an amino group instead of a nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-Cl)-Leu: Contains a chlorine atom instead of a nitro group on phenylalanine.
The presence of the nitro group on 4-nitrophenylalanine in this compound makes it unique and can affect its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDJNZTXKWATTP-XZZVZQAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)



![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)





